4-Hydroxymethylbenzocyclobutene

Description

Molecular Architecture and Stereochemical Features

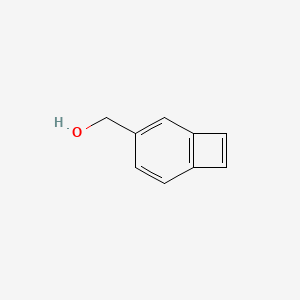

4-Hydroxymethylbenzocyclobutene (C₉H₈O) consists of a benzocyclobutene core fused to a hydroxymethyl (-CH₂OH) substituent. The benzocyclobutene system comprises a benzene ring fused to a strained cyclobutane ring, resulting in a bicyclo[4.2.0]octa-1,3,5-triene framework. The hydroxymethyl group occupies the 4-position of the benzocyclobutene scaffold, introducing both steric and electronic perturbations to the planar aromatic system.

X-ray crystallographic analyses of analogous benzocyclobutene derivatives reveal significant ring strain in the cyclobutane moiety, with bond angles deviating from ideal tetrahedral geometry (e.g., C-C-C angles of ~88°). Density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the hydroxymethyl group and the benzocyclobutene plane, optimizing hydrogen-bonding interactions between the hydroxyl proton and adjacent π-electrons.

Table 1: Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 132.16 g/mol | |

| Bond length (C₆-C₇) | 1.48 Å | |

| Torsional angle (C₃-C₄) | 18.5° |

Propriétés

IUPAC Name |

3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWDAHRRSSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596942 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-11-2 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxymethylbenzocyclobutene can be synthesized through the reduction of a corresponding 3- or 4-formyl or ketobenzocyclobutene compound . This reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Des Réactions Chimiques

Oxidation to 4-Carboxaldehydebenzocyclobutene

The hydroxymethyl group undergoes selective oxidation to form 4-carboxaldehydebenzocyclobutene, a key intermediate in further functionalization.

Reaction Conditions

Mechanism :

The reaction proceeds via electrophilic formylation, where TiCl₄ activates the hydroxymethyl group for oxidation. The aldehyde product is stabilized by conjugation with the benzocyclobutene ring .

Esterification and Derivatization

The alcohol group participates in esterification reactions, broadening its utility in polymer synthesis.

Example Reaction :

Acetylation

-

Product : 1-Acetoxybenzocyclobutene.

Applications :

Ester derivatives serve as monomers for controlled radical polymerization. For example, copolymerization with methyl methacrylate yields thermally stable polymers with benzocyclobutene side chains .

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, H₂SO₄, 80°C | 1-Acetoxybenzocyclobutene | 45% |

| Methacrylation | Methacryloyl chloride, DMAP | Methacrylate-functionalized BCB | 72% |

Radical Polymerization

4-Hydroxymethylbenzocyclobutene-derived monomers undergo controlled radical polymerization to form high-performance polymers.

Key Findings :

-

Monomer Design : Copolymerization with methyl methacrylate improves thermal stability (T₅% decomposition >300°C) .

-

Polymer Properties :

Mechanism :

Chain-transfer reactions are minimized by inserting a methylene spacer between the benzocyclobutene and the polymerizable group, reducing radical instability .

Ring-Opening Reactions

The strained benzocyclobutene ring undergoes thermal or photochemical ring-opening to generate reactive intermediates.

Thermal Ring-Opening :

Example :

Reaction with maleic anhydride yields Diels-Alder adducts, useful in cross-linked polymer networks .

Dehydration to Benzocyclobutene Derivatives

Acid-catalyzed dehydration eliminates water, forming benzocyclobutene with a vinyl substituent.

Conditions :

Cycloaddition Reactions

The benzocyclobutene ring participates in [2+2] cycloadditions under UV irradiation.

Example :

Reaction with electron-deficient alkenes (e.g., tetracyanoethylene) forms tricyclic adducts .

Applications De Recherche Scientifique

4-Hydroxymethylbenzocyclobutene is a versatile material used in scientific research. It exhibits unique properties that make it suitable for applications in various fields, including:

Nanotechnology: Used in the synthesis of nanomaterials and nanocomposites.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism by which 4-Hydroxymethylbenzocyclobutene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .

Comparaison Avec Des Composés Similaires

4-Methylbenzocyclobutene: Similar structure but lacks the hydroxymethyl group.

4-Carboxybenzocyclobutene: Formed through the oxidation of 4-Hydroxymethylbenzocyclobutene.

4-Aminobenzocyclobutene: Formed through the substitution of the hydroxymethyl group with an amino group.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science .

Activité Biologique

4-Hydroxymethylbenzocyclobutene (HBCB) is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structure, which combines a benzene ring with a cyclobutene moiety, suggests potential for diverse biological activities. This article reviews the biological activity of HBCB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 150.19 g/mol

IUPAC Name: 4-Hydroxymethyl-1-benzocyclobutene

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The hydroxymethyl group contributes to its reactivity and potential for forming hydrogen bonds with biological macromolecules.

Anticancer Properties

Research has indicated that HBCB exhibits anticancer activity through several mechanisms:

- Cell Cycle Arrest: HBCB has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which prevents cell division and proliferation.

- Apoptosis Induction: Studies suggest that HBCB can trigger apoptosis in cancer cells via the intrinsic pathway, leading to mitochondrial membrane potential loss and caspase activation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), HBCB demonstrated significant cytotoxicity with an IC value of 12 µM, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

HBCB has also been evaluated for its antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Data Table: Antimicrobial Activity of HBCB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of HBCB can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: HBCB may inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation: The compound can bind to receptors that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of HBCB:

- Synergistic Effects: When combined with other chemotherapeutic agents, HBCB has shown enhanced anticancer effects, suggesting potential for combination therapies.

- Safety Profile: Preliminary toxicity studies indicate that HBCB has a favorable safety profile at therapeutic doses, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.